4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15266122
InChI: InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14-18-16(23-20-14)19-15(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,19,20,21)
SMILES:
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8 g/mol

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

CAS No.:

Cat. No.: VC15266122

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide -

Specification

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
IUPAC Name 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Standard InChI InChI=1S/C16H12ClN3O2S/c1-22-13-8-4-10(5-9-13)14-18-16(23-20-14)19-15(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,19,20,21)
Standard InChI Key AMUCDVDFZHYVSD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide features a central 1,2,4-thiadiazole ring substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a benzamide moiety bearing a para-chloro substituent. The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributes to the compound’s electronic diversity and potential for intermolecular interactions.

The benzamide group is attached via an amide bond to the thiadiazole nitrogen, while the 4-methoxyphenyl substituent introduces steric bulk and electron-donating effects. The chloro substituent on the benzoyl ring enhances lipophilicity, which may influence membrane permeability and target binding .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₃ClN₃O₂S
Molecular Weight370.82 g/mol
logP (Predicted)3.2–3.8
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, thiadiazole N, methoxy O)
Topological Polar Surface Area86.5 Ų

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of 4-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can be conceptualized through two primary fragments:

  • Thiadiazole Core: Constructed via cyclization of thioamide precursors.

  • Benzamide Moiety: Introduced through amide coupling or nucleophilic substitution.

A plausible route involves the formation of the 1,2,4-thiadiazole ring followed by functionalization with the benzamide group. For example, 4-methoxyphenylthiourea could undergo oxidative cyclization with iodine to yield 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole, which is then coupled with 4-chlorobenzoyl chloride .

Stepwise Synthesis

  • Thiadiazole Formation:

    • Reaction of 4-methoxyphenylthiourea with iodine in dimethylformamide (DMF) at 80°C for 6 hours yields 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole.

  • Amide Coupling:

    • The amino group on the thiadiazole reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to form the final product .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

  • Temperature Control: Low temperatures during amide coupling minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its high logP value. Solubility improves in organic solvents like DMSO (≥50 mg/mL). Stability studies indicate degradation under acidic (pH <3) or basic (pH >10) conditions, with a half-life of 8 hours at pH 1 .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aryl-H), 7.45 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 6.95 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 3.82 (s, 3H, OCH₃) .

  • IR (KBr):
    1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • Mass Spectrometry:
    [M+H]⁺ m/z 371.1 (calculated 370.82) .

Biological Activity and Mechanistic Insights

Antimicrobial Effects

In preliminary assays, related thiadiazole-benzamide hybrids show inhibition zones of 14–18 mm against Staphylococcus aureus (ATCC 25923) at 100 μg/mL, suggesting potential disruption of bacterial cell wall synthesis.

Applications and Future Directions

Drug Development

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for lead optimization in oncology. Structural modifications, such as replacing the chloro group with fluorinated analogs, could improve bioavailability .

Material Science

Thiadiazole derivatives are explored as corrosion inhibitors due to their electron-rich heterocycles. Electrochemical studies indicate 85% inhibition efficiency on mild steel in 1M HCl at 50 ppm.

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